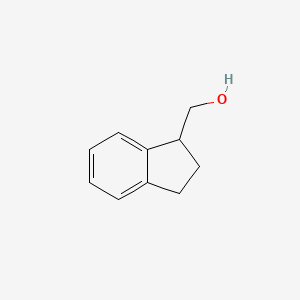

(2,3-Dihydro-1H-inden-1-yl)methanol

描述

Significance of the Dihydroindene Scaffold in Contemporary Research

The dihydroindene, or indane, scaffold is recognized as a "privileged structure" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets with high affinity. The rigid, bicyclic nature of the indane core provides a well-defined three-dimensional orientation for appended functional groups, which can facilitate specific interactions with biological macromolecules such as enzymes and receptors.

The significance of this scaffold is highlighted by its presence in a variety of bioactive compounds. For instance, indane and its analogues, including indene (B144670) and 1,3-indandione, have been investigated for a wide range of therapeutic applications. researchgate.net A notable example from recent research is the design of novel dihydro-1H-indene derivatives that act as tubulin polymerization inhibitors by binding to the colchicine (B1669291) site. nih.gov One such derivative, compound 12d from the study, demonstrated potent antiproliferative activity against several cancer cell lines, with IC50 values in the nanomolar range. nih.gov This compound was also shown to induce cell cycle arrest, promote apoptosis, and inhibit tumor angiogenesis in preclinical models, underscoring the potential of the dihydroindene scaffold in the development of new anticancer agents. nih.gov The growth in the discovery of bioactive compounds is often linked to the exploration of new scaffolds, and the dihydroindene core represents a promising framework for identifying novel chemical entities for a range of therapeutic targets. nih.gov

Structural Overview and Stereochemical Considerations of (2,3-Dihydro-1H-inden-1-yl)methanol

The molecular structure of this compound consists of a fused bicyclic system where a cyclopentane (B165970) ring is fused to a benzene (B151609) ring. A methanol (B129727) group (-CH₂OH) is attached to the C1 carbon of the indane structure.

| Property | Data |

| Molecular Formula | C₁₀H₁₂O |

| Molecular Weight | 148.20 g/mol |

| Core Structure | 2,3-Dihydro-1H-indene (Indane) |

| Functional Group | Primary Alcohol (-CH₂OH) |

A critical feature of this compound is its chirality. The C1 carbon atom, which bears the hydroxymethyl substituent, is a stereocenter. This means the molecule can exist as a pair of enantiomers: (R)-(2,3-Dihydro-1H-inden-1-yl)methanol and (S)-(2,3-Dihydro-1H-inden-1-yl)methanol. fda.govfda.gov The spatial arrangement of the atoms around this chiral center is crucial as enantiomers can exhibit different biological activities and pharmacological profiles. The synthesis of this compound as a racemate (an equal mixture of both enantiomers) or as a single enantiomer is a key consideration in its application, particularly in medicinal chemistry where stereospecific interactions with chiral biological targets are common.

Overview of Academic Research Trajectories for Indenyl Alcohols

The academic research involving indenyl alcohols like this compound primarily follows two major trajectories: their use as key intermediates in the synthesis of more complex molecules and their application in catalysis, often as part of a ligand system for transition metals.

In Organic Synthesis:

Indenyl alcohols are valuable precursors for a variety of organic transformations. The alcohol group can be readily oxidized to the corresponding aldehyde or carboxylic acid, or it can be converted into other functional groups, serving as a handle for further molecular elaboration. For example, the related compound, 1-indanone (B140024), which can be synthesized from indene derivatives, is a common starting material for many complex structures. bldpharm.comnist.gov The synthesis of various substituted indenes often involves the manipulation of functional groups on the indane core, where an alcohol moiety can play a pivotal role. researchgate.net

In Catalysis:

A significant area of research focuses on the "indenyl effect" in organometallic chemistry. The indenyl ligand, when coordinated to a transition metal, can exhibit enhanced catalytic activity compared to its more common cyclopentadienyl (B1206354) (Cp) analogue. nih.gov This enhanced reactivity is attributed to the ability of the indenyl ligand to undergo facile ring slippage (from η⁵ to η³ coordination), which can open up a coordination site on the metal center during a catalytic cycle.

Ruthenium complexes bearing indenyl ligands have been shown to be highly effective catalysts for a range of reactions involving alcohols. nih.govresearchgate.net These include:

Transfer Hydrogenation: The catalytic transfer of hydrogen from a donor molecule (like an alcohol) to an acceptor.

Alcohol Oxidation: The selective oxidation of alcohols to aldehydes or ketones. mdpi.com

Isomerization of Allylic Alcohols: The conversion of allylic alcohols into the corresponding ketones. researchgate.net

For instance, the complex [Ru(η⁵-indenyl)(PPh₃)₂Cl] has demonstrated notable catalytic activity, surpassing its cyclopentadienyl and phenyl-substituted indenyl counterparts in certain hydrogen transfer reactions. nih.gov The involvement of alcohols is central to both the synthesis of these catalysts and their function in various chemical transformations. nih.govrsc.org Research in this area continues to explore how modifications to the indenyl ligand and the alcohol substrate can be used to design more efficient and selective catalytic systems for important organic reactions. nih.gov

Structure

3D Structure

属性

IUPAC Name |

2,3-dihydro-1H-inden-1-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c11-7-9-6-5-8-3-1-2-4-10(8)9/h1-4,9,11H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJZQCDPVYVQVBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80297411 | |

| Record name | 1-Indanmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80297411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196-17-4 | |

| Record name | 1-Indanmethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115866 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Indanmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80297411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1H-inden-1-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformations of 2,3 Dihydro 1h Inden 1 Yl Methanol

Reactions Involving the Hydroxyl Group

The primary alcohol group is a key site for chemical modification, enabling oxidation, esterification, and etherification reactions.

Oxidation Reactions (e.g., to Aldehydes or Carboxylic Acids)

As a primary alcohol, (2,3-Dihydro-1H-inden-1-yl)methanol can be oxidized to the corresponding aldehyde, (2,3-dihydro-1H-inden-1-yl)carbaldehyde, or further to the carboxylic acid, 2,3-dihydro-1H-inden-1-yl-carboxylic acid. However, given its structural similarity to a secondary benzylic alcohol, oxidation more commonly refers to the conversion of the related isomer, (2,3-dihydro-1H-inden-2-yl)methanol, or the parent alcohol to the ketone, 1-indanone (B140024).

The choice of oxidizing agent and reaction conditions determines the final product. Milder reagents are employed to stop the oxidation at the aldehyde stage, while stronger oxidants will typically yield the carboxylic acid.

Oxidation to Aldehydes/Ketones: Reagents such as Pyridinium chlorochromate (PCC) and Dess-Martin periodinane (DMP) are effective for the controlled oxidation of primary alcohols to aldehydes. organicchemistrytutor.commasterorganicchemistry.comlibretexts.org DMP, a hypervalent iodine compound, is particularly advantageous due to its mild reaction conditions (room temperature, neutral pH), high chemoselectivity, and tolerance of other sensitive functional groups. wikipedia.orgwikipedia.orgorganic-chemistry.org The reaction is typically performed in chlorinated solvents like dichloromethane (B109758) (DCM) and is often complete within a few hours. organic-chemistry.org For the oxidation of this compound, this would yield (2,3-dihydro-1H-inden-1-yl)carbaldehyde. A closely related and common transformation is the oxidation of the secondary alcohol 1-indanol (B147123) to the ketone 1-indanone.

Oxidation to Carboxylic Acids: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (formed from CrO₃ and sulfuric acid, also known as the Jones reagent), are used to oxidize primary alcohols directly to carboxylic acids. organic-chemistry.org In this case, the aldehyde is formed as an intermediate but is immediately oxidized further under the harsh reaction conditions. nih.gov Applying these conditions to this compound would lead to the formation of 2-(2,3-dihydro-1H-inden-1-yl)acetic acid. synquestlabs.com

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| Primary Alcohol (e.g., this compound) | Pyridinium chlorochromate (PCC) | Aldehyde (e.g., (2,3-dihydro-1H-inden-1-yl)carbaldehyde) | masterorganicchemistry.comlibretexts.org |

| Primary/Secondary Alcohol | Dess-Martin Periodinane (DMP) | Aldehyde/Ketone | wikipedia.orgwikipedia.org |

| Primary Alcohol | Potassium permanganate (KMnO₄) | Carboxylic Acid | organic-chemistry.org |

| Secondary Alcohol (e.g., 1-Indanol) | Jones Reagent (CrO₃/H₂SO₄) | Ketone (1-Indanone) | organicchemistrytutor.com |

Esterification and Etherification Reactions

The hydroxyl group readily participates in ester and ether formation, providing a convenient handle for attaching various molecular fragments.

Esterification: this compound can be converted to its corresponding ester through reaction with a carboxylic acid or its derivative, such as an acyl chloride or anhydride (B1165640). The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of an acid catalyst (e.g., sulfuric acid), is a common method. Alternatively, reaction with a more reactive acyl chloride in the presence of a base like pyridine (B92270) provides a high-yielding pathway to the ester. For example, reacting this compound with acetic anhydride would yield (2,3-dihydro-1H-inden-1-yl)methyl acetate. cetjournal.it

Etherification: The Williamson ether synthesis is a widely used method to prepare ethers from alcohols. wikipedia.orgmasterorganicchemistry.comkhanacademy.org This Sₙ2 reaction involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide ion. This nucleophilic alkoxide then displaces a halide from an alkyl halide to form the ether. wikipedia.org For instance, treating this compound with NaH followed by the addition of methyl iodide would produce 1-(methoxymethyl)-2,3-dihydro-1H-indene. This O-alkylation strategy is valuable in medicinal chemistry, for example, in the formation of ether linkages for antibody-drug conjugates. francis-press.comnih.gov

| Reaction Type | Reactants | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Fischer Esterification | Alcohol + Carboxylic Acid | Acid catalyst (e.g., H₂SO₄), Heat | Ester | cetjournal.it |

| Williamson Ether Synthesis | Alcohol + Alkyl Halide | Strong base (e.g., NaH) | Ether | wikipedia.orgmasterorganicchemistry.com |

Modifications of the Dihydroindene Ring System

The dihydroindene ring contains an aromatic portion that can undergo electrophilic substitution and a saturated five-membered ring where substitution can occur, typically after functional group manipulation.

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of the indane scaffold is susceptible to electrophilic aromatic substitution (EAS). nih.gov The fused alkyl ring acts as a weak electron-donating group, activating the aromatic ring and directing incoming electrophiles to the positions ortho and para to the fusion points. In the case of the indane system, these are positions 4, 5, 6, and 7. Due to steric hindrance, substitution is most favored at positions 5 and 6.

Nitration: The introduction of a nitro group (—NO₂) onto the aromatic ring can be achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). This reaction on 2,3-dihydro-1H-indene primarily yields 5-nitro-2,3-dihydro-1H-indene. nist.govchemeo.com The corresponding ketone, 1-indanone, can also be nitrated to give products like 6-nitro-2,3-dihydro-1H-inden-1-one. bldpharm.com

Friedel-Crafts Reactions: These reactions allow for the introduction of alkyl (alkylation) or acyl (acylation) groups. wikipedia.orgmasterorganicchemistry.com Friedel-Crafts acylation, for example, involves reacting the aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). organic-chemistry.orgyoutube.com This reaction is generally preferred over alkylation because it avoids polyalkylation and carbocation rearrangement issues. organic-chemistry.org Acylating 2,3-dihydro-1H-indene would lead to the formation of an acyl-substituted indane, predominantly at the 5-position.

| Reaction | Reagents | Typical Product on Indane Scaffold | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 5-Nitroindane | nist.gov |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | 5-Acylindane | organic-chemistry.orgyoutube.com |

| Halogenation | Br₂, FeBr₃ | 5-Bromoindane | masterorganicchemistry.com |

Nucleophilic Additions and Substitutions

While the electron-rich aromatic ring of this compound is not susceptible to direct nucleophilic attack, such reactions can be performed on its derivatives.

Nucleophilic Substitution at the Benzylic Position: The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide. This allows for subsequent Sₙ2 reactions with a wide range of nucleophiles at the C1 position. libretexts.org For example, converting the alcohol to (2,3-dihydro-1H-inden-1-yl)methyl tosylate enables substitution with nucleophiles like azide (B81097) (N₃⁻), cyanide (CN⁻), or thiols (RS⁻).

Nucleophilic Aromatic Substitution (SₙAr): This reaction is possible if the aromatic ring is sufficiently electron-deficient. masterorganicchemistry.comwikipedia.org This can be achieved by introducing strong electron-withdrawing groups (like the nitro group from nitration) onto the ring. nih.gov For instance, a compound like 5-chloro-6-nitroindane could undergo SₙAr, where a nucleophile displaces the chloride. The reaction proceeds via an addition-elimination mechanism involving a stabilized Meisenheimer complex intermediate. wikipedia.org

Formation of Conjugates and Hybrid Molecules

The this compound scaffold is a valuable building block for constructing more complex molecules, including bioactive compounds and molecular conjugates. Its functional handle (the hydroxyl group) and rigid bicyclic structure make it an attractive component in drug design and materials science.

Research has shown the incorporation of the indane and indanone frameworks into novel hybrid molecules with potential anticancer activity. nih.govcore.ac.uk For example, scaffolds combining indanone and benzophenone (B1666685) have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. nih.gov In these designs, the indane structure can serve as a rigid core to properly orient other pharmacophoric groups, mimicking the activity of known tubulin inhibitors or receptor antagonists. nih.govrsc.org

Furthermore, the hydroxyl group of this compound is a prime site for linking the molecule to larger systems, such as proteins or polymers, to form conjugates. nih.gov In the development of antibody-drug conjugates (ADCs), for instance, linker-payload systems are often attached to antibodies via functional groups. An ether linkage, formed through O-alkylation of an alcohol like this compound, is a stable method for creating such bioconjugates. nih.gov This highlights the compound's utility in creating complex, multi-component molecular systems for targeted therapies and other advanced applications. nih.govresearchgate.net

Coupling Reactions for Complex Architectures

While direct palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination starting from the hydroxyl group of this compound are not the most conventional transformations, the alcohol moiety can be readily converted into a more suitable leaving group for such reactions. For instance, conversion to a tosylate or a halide would render the indanylmethyl group susceptible to a range of coupling reactions.

More directly, the alcohol can participate in etherification reactions. The Williamson ether synthesis, a well-established method for forming ethers, involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an organohalide. byjus.comwikipedia.org This reaction proceeds via an SN2 mechanism. wikipedia.org

Alternatively, the Mitsunobu reaction provides a powerful method for the conversion of alcohols into a variety of other functional groups, including esters, with inversion of stereochemistry. wikipedia.orgorganic-chemistry.org This reaction typically employs a phosphine, such as triphenylphosphine, and an azodicarboxylate, like diethyl azodicarboxylate (DEAD). wikipedia.org The reaction proceeds through the formation of an alkoxyphosphonium salt, which is then displaced by a nucleophile. organic-chemistry.org

Below is a table summarizing potential coupling partners and the resulting products from the reaction of this compound derivatives.

| Starting Material Derivative | Coupling Partner | Reaction Type | Product Type |

| (2,3-Dihydro-1H-inden-1-yl)methyl tosylate | Arylboronic acid | Suzuki Coupling | Aryl-substituted indane |

| (2,3-Dihydro-1H-inden-1-yl)methyl bromide | Amine | Buchwald-Hartwig Amination | N-Indanylmethyl amine |

| Sodium (2,3-dihydro-1H-inden-1-yl)methoxide | Alkyl halide | Williamson Ether Synthesis | Indanylmethyl ether |

| This compound | Carboxylic acid | Mitsunobu Reaction | Indanylmethyl ester |

Synthesis of Indane-Fused Heterocyclic Systems

The synthesis of heterocyclic systems fused to the indane core often commences from indanone derivatives rather than this compound directly. However, the alcohol can be oxidized to the corresponding 1-indanone, a versatile precursor for the construction of various fused heterocycles.

For example, indeno[1,2-c]pyrazoles can be synthesized from 2-arylidene-1-indanones through cyclocondensation reactions with arylhydrazines. nih.govresearchgate.net Similarly, indeno[1,2-b]pyridine derivatives can be prepared from 1-indanone by reacting it with (E)-2-cyano-3-(furan/or thiophene-2-yl)prop-2-enethioamide. nih.gov

Another important reaction for the synthesis of fused heterocyclic systems is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. wikipedia.org While not a direct transformation of this compound, derivatives of this compound could potentially be elaborated into suitable precursors for such cyclizations. For instance, conversion of the alcohol to an amine and subsequent reaction with an appropriate aldehyde could initiate a Pictet-Spengler type reaction to form tetrahydroisoquinoline-like structures fused to the indane system.

The following table outlines some of the heterocyclic systems that can be synthesized from indanone, which is accessible from this compound via oxidation.

| Precursor (derived from starting material) | Reagent | Fused Heterocyclic System |

| 1-Indanone | Arylhydrazine | Indeno[1,2-c]pyrazole |

| 1-Indanone | (E)-2-cyano-3-(heteroaryl)prop-2-enethioamide | Indeno[1,2-b]pyridine |

| 1-Indanone | o-Phenylenediamine | 11H-Indeno[1,2-b]quinoxaline |

Applications in Advanced Organic Synthesis and Chemical Biology Research

Chiral Building Blocks in Stereoselective Synthesis

The enantiomers of (2,3-Dihydro-1H-inden-1-yl)methanol serve as important starting materials in stereoselective synthesis, where the goal is to produce a single, desired enantiomer of a target molecule. This control over stereochemistry is crucial in pharmaceuticals, as different enantiomers of a drug can have vastly different biological activities.

Precursors for Enantiopure Intermediates

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry. wiley.com this compound, in its enantiopure forms, acts as a precursor to a variety of chiral indane derivatives. The indane framework is a common feature in many biologically active natural products and pharmaceutical molecules. oaepublish.com

One effective method for obtaining enantiopure indanols is through chemoenzymatic deracemization. For instance, a process utilizing the lipase (B570770) Novozym 435 has been optimized for the kinetic resolution of 1-indanol (B147123), a closely related secondary alcohol. This method involves the transesterification of the alcohol, and through an in situ Mitsunobu inversion of the unreacted alcohol followed by hydrolysis, the (R)-enantiomer can be isolated with high enantiomeric excess. nih.gov Such enzymatic resolutions provide a practical route to enantiopure building blocks like (R)- and (S)-(2,3-Dihydro-1H-inden-1-yl)methanol, which can then be converted into other valuable chiral intermediates for complex syntheses. nih.gov

The synthesis of chiral indane derivatives can also be achieved through catalytic enantioselective methods. For example, rhodium-catalyzed asymmetric addition of arylboron reagents to indene (B144670) derivatives has been developed to produce 2-arylindanes with high enantioselectivity. oaepublish.comyoutube.com These methods highlight the importance of the indane skeleton in constructing chiral molecules and underscore the value of enantiopure precursors like this compound.

Ligands and Auxiliaries in Asymmetric Catalysis

In asymmetric catalysis, small amounts of a chiral catalyst are used to produce large quantities of an enantiomerically enriched product. nih.gov The effectiveness of these catalysts often relies on the design of the chiral ligand that coordinates to a metal center. youtube.comnih.gov Chiral ligands modify the catalyst's environment, directing the reaction to favor the formation of one enantiomer over the other.

While specific examples of ligands directly synthesized from this compound are not extensively documented in readily available literature, its structural motifs are present in established classes of chiral ligands. The chiral alcohol functionality can be readily converted into phosphine, amine, or other coordinating groups to create P,N-ligands, for example. These types of ligands have proven highly effective in a variety of metal-catalyzed reactions, including asymmetric hydrogenation and allylic alkylation. youtube.com

The general principle involves using a chiral molecule, such as an enantiopure indanol derivative, as a scaffold to position coordinating atoms in a specific three-dimensional arrangement around a metal. This well-defined chiral environment dictates the stereochemical outcome of the catalyzed reaction. The development of new chiral ligands is a continuous effort in chemical synthesis, and building blocks like this compound represent potential starting points for novel ligand families. wiley.comnih.gov

Chemical Biology Research Applications

The indane scaffold is considered a "privileged structure" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple, diverse biological targets, making them excellent starting points for drug discovery programs. nih.gov

Scaffold for Designing Biologically Active Molecules

The rigid structure of the 2,3-dihydro-1H-indene core makes it an ideal scaffold for designing molecules that can interact with specific biological targets. By attaching various functional groups to this central framework, chemists can create libraries of compounds to screen for biological activity.

An example of this is the development of inhibitors for Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in multiple types of cancer. A series of novel (E)-N'-(2,3-dihydro-1H-inden-1-ylidene)benzohydrazides, derived from the closely related 1-indanone (B140024), were synthesized and evaluated for their ability to inhibit LSD1. Several of these compounds showed potent inhibitory effects and anti-proliferative activity against cancer cell lines with high LSD1 expression, demonstrating the utility of the indane scaffold in designing enzyme inhibitors.

Synthetic Intermediates for Therapeutic Agents

This compound and its derivatives serve as key intermediates in the synthesis of potential therapeutic agents. The development of dual-target PROTAC (Proteolysis Targeting Chimera) degraders is a recent example. These molecules are designed to simultaneously induce the degradation of multiple disease-causing proteins.

In one study, a derivative of the indane scaffold, 3-(5-fluoro-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)piperidine-2,6-dione, was used as a key building block in the synthesis of a series of dual BET-kinase degraders. researchgate.net These compounds were designed to target Fms-like tyrosine kinase 3 (FLT3), JAK2, and BRD4 proteins, which are implicated in acute myeloid leukemia (AML). One of the synthesized compounds, 13e, was found to be a highly potent degrader of these proteins at low nanomolar concentrations and showed promising antitumor efficacy in a xenograft mouse model of leukemia. researchgate.net This highlights the role of the indane structure as a crucial component in the synthesis of innovative therapeutic candidates. researchgate.net

Research into Enzyme Inhibition Mechanisms (e.g., Tyrosinase)

Derivatives of the indane structure have been instrumental in the study of enzyme inhibition mechanisms. A notable example is the research into inhibitors of tyrosinase, a key enzyme in the production of melanin (B1238610). Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors valuable as depigmentation agents in cosmetics and medicine. nih.gov

A series of novel 2,3-dihydro-1H-inden-1-one chalcone-like derivatives have been synthesized and studied for their effects on mushroom tyrosinase. nih.gov Two of these compounds, in particular, demonstrated significantly higher inhibitory activity against the diphenolase function of tyrosinase than the commonly used inhibitor, kojic acid.

Kinetic studies were performed to understand how these molecules inhibit the enzyme. The research revealed that the inhibition was reversible and competitive. nih.gov This means that the inhibitor molecules compete with the enzyme's natural substrate (L-DOPA) for binding to the active site. The inhibition constants (Ki) for the two most potent compounds were determined to be 10.3 μM and 8.7 μM. This type of detailed mechanistic study is crucial for the rational design of more effective and specific enzyme inhibitors.

Exploration of Pharmacophoric Features within the Indane Scaffold

The indane scaffold, as present in this compound, possesses a unique combination of structural features that are crucial for its role as a pharmacophore—the essential three-dimensional arrangement of atoms or functional groups responsible for a drug's biological activity. nih.gov The rigid, bicyclic framework is composed of an aromatic benzene (B151609) ring fused to an aliphatic cyclopentane (B165970) ring, providing a well-defined and sterically constrained structure. researchgate.neteburon-organics.com This rigidity is advantageous in drug design as it can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.

The diverse chemical properties of the indane nucleus allow for extensive modification and structure-activity relationship (SAR) studies. researchgate.neteburon-organics.com Researchers can systematically alter substituents on both the aromatic and aliphatic portions of the molecule to probe interactions with biological targets. For instance, the hydroxyl group in this compound can act as a hydrogen bond donor or acceptor, a key interaction in many protein-ligand binding events.

Recent research has focused on creating novel hybrid scaffolds that incorporate the indane ring system to target specific biological pathways. nih.govresearchgate.nettudublin.ie One such study involved the synthesis of 2-(diphenylmethylene)-2,3-dihydro-1H-inden-1-one derivatives, which were designed to combine the features of the tubulin-binding agent indanocine (B1236079) and the estrogen receptor (ER) antagonist tamoxifen. nih.govresearchgate.net The hypothesis was that this hybrid molecule would exhibit enhanced anticancer activity by leveraging the pharmacophoric elements of both parent compounds. nih.govresearchgate.net The resulting E-configuration derivatives, particularly those with methyl-, chloro-, and methoxy-substitutions, displayed significant cytotoxicity against various cancer cell lines, including breast, prostate, and lung cancer cells. nih.govtudublin.ie This work highlights how the indane scaffold serves as a foundational structure for developing new therapeutic agents by integrating known pharmacophoric features. nih.govresearchgate.nettudublin.ie

The indane framework is a component of several successful pharmaceuticals, demonstrating its clinical relevance. researchgate.neteburon-organics.com Molecules like the HIV protease inhibitor Indinavir and the Alzheimer's disease drug Donepezil contain the indane moiety, which contributes to their therapeutic effects. researchgate.neteburon-organics.com The study of simpler indane derivatives like this compound provides fundamental insights into the structural requirements for biological activity, guiding the design of more complex and potent drugs. researchgate.net

Table 1: Key Pharmacophoric Features of the Indane Scaffold

| Feature | Description | Potential Biological Interaction |

|---|---|---|

| Aromatic Ring | A planar, six-membered carbon ring with delocalized pi-electrons. | Pi-pi stacking, hydrophobic interactions, cation-pi interactions with protein residues. |

| Aliphatic Ring | A non-aromatic, five-membered saturated carbon ring. | Provides a rigid conformation and specific steric bulk for binding pocket complementarity. |

| Fused Bicyclic System | The combination of the benzene and cyclopentane rings. | Reduces conformational flexibility, which can enhance binding affinity to a target. researchgate.neteburon-organics.com |

| Substituent Positions | Multiple sites on both rings for chemical modification. | Allows for fine-tuning of electronic properties, solubility, and specific interactions (e.g., hydrogen bonding, ionic interactions). researchgate.net |

Research Tools and Probes

Beyond its direct therapeutic potential, this compound and related indane derivatives are valuable as research tools. Their defined structure allows for the creation of molecular probes to investigate biological processes and reaction mechanisms.

Isotopically labeled compounds are indispensable tools in drug discovery and mechanistic studies, allowing researchers to trace the metabolic fate of a molecule and elucidate complex biochemical pathways. researchgate.netnih.gov The synthesis of labeled versions of this compound, for example with stable isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C), enables precise tracking and quantification in biological systems. researchgate.netnih.gov

The use of stable isotopes offers a safer, non-radioactive method for labeling. researchgate.net Deuterium labeling is particularly significant because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. researchgate.net This "kinetic isotope effect" can be strategically employed to slow down metabolic processes at specific sites in a molecule, thereby improving its pharmacokinetic profile or mitigating the formation of toxic metabolites. researchgate.netnih.gov

There are two primary approaches to isotopic labeling: direct exchange of an atom in the final product (e.g., H/D exchange) or a step-by-step synthesis using already labeled starting materials. researchgate.net For a molecule like this compound, a synthetic route could involve the reduction of a corresponding unsaturated or halogenated precursor using a labeled reducing agent (e.g., sodium borodeuteride) to introduce deuterium at a specific position. researchgate.net The synthesis of labeled synthons, such as isotopically labeled 1,3-dithiane, provides versatile building blocks for constructing more complex labeled molecules. nih.gov

These labeled compounds are crucial for:

Metabolism Studies (ADME): Following the absorption, distribution, metabolism, and excretion of a drug candidate. nih.gov

Mechanistic Elucidation: Understanding the precise steps of a chemical or enzymatic reaction by tracking the labeled atoms. researchgate.net

Quantitative Analysis: Using mass spectrometry to accurately measure the concentration of a drug and its metabolites in biological samples without needing a reference standard for each metabolite. researchgate.net

By synthesizing isotopically labeled this compound or its derivatives, researchers can gain critical insights into its biological behavior, which is essential for the rational design of new and improved therapeutic agents based on the indane scaffold. researchgate.netnih.gov

Table 2: Common Isotopes Used in Labeling for Mechanistic Studies

| Isotope | Type | Use in Research |

|---|---|---|

| Deuterium (²H or D) | Stable | Used to study kinetic isotope effects, alter metabolic pathways, and as a tracer in mass spectrometry and NMR. researchgate.netresearchgate.net |

| Carbon-13 (¹³C) | Stable | Used as a tracer in metabolic studies and for structural elucidation with NMR spectroscopy. nih.govnih.gov |

| Tritium (³H or T) | Radioactive | Used as a radiolabel for high-sensitivity detection in binding assays and metabolic studies. researchgate.net |

| Nitrogen-15 (¹⁵N) | Stable | Employed in NMR studies to investigate protein structure and ligand binding. researchgate.net |

Computational and Theoretical Chemistry Studies

Quantum Chemical Investigations

Quantum chemical investigations employ the principles of quantum mechanics to model molecular behavior. For (2,3-Dihydro-1H-inden-1-yl)methanol, these studies focus on elucidating its electronic structure, orbital interactions, and reactivity patterns.

Density Functional Theory (DFT) Calculations for Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, providing a balance between accuracy and computational cost. sciforum.net DFT calculations are instrumental in determining the optimized geometric parameters, such as bond lengths and angles, by finding the minimum energy conformation of the molecule. For this compound, a typical DFT calculation, for instance at the B3LYP/6-311G level, would yield the equilibrium geometry in the gas phase. researchgate.net These calculations would reveal the precise bond lengths of the fused aromatic and aliphatic rings, as well as the orientation of the hydroxymethyl substituent.

The electronic properties derived from DFT calculations include total energy, dipole moment, and the distribution of electronic charge, which are fundamental to understanding the molecule's polarity and intermolecular interactions.

Table 1: Illustrative Optimized Geometric Parameters for this compound using DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C(aromatic)-C(aromatic) | ~1.39 Å |

| C(aromatic)-C(aliphatic) | ~1.51 Å | |

| C-O (methanol) | ~1.43 Å | |

| O-H (methanol) | ~0.96 Å | |

| Bond Angle | C-C-C (in benzene (B151609) ring) | ~120° |

| C-C-O (methanol group) | ~109.5° | |

| Dihedral Angle | H-O-C-C | ~180° (staggered) |

Note: The values in this table are illustrative and represent typical results expected from a DFT calculation. Actual values would depend on the specific level of theory and basis set used.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). researchgate.netresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the lone pairs of the oxygen atom. The LUMO is anticipated to be distributed over the antibonding π* orbitals of the aromatic system. Analysis of the HOMO-LUMO gap helps in predicting the molecule's reactivity towards other chemical species. A smaller gap suggests higher reactivity.

Table 2: Representative FMO Energies and Global Reactivity Descriptors

| Parameter | Symbol | Illustrative Value (eV) |

| Highest Occupied Molecular Orbital Energy | E(HOMO) | -6.15 |

| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | -0.25 |

| HOMO-LUMO Energy Gap | ΔE | 5.90 |

Note: These values are hypothetical, based on typical DFT results for similar aromatic alcohols, and serve to illustrate the output of FMO analysis.

Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) Analysis

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, identifying regions of positive and negative potential. For this compound, an MEP map would show a region of high negative potential (typically colored red) around the electronegative oxygen atom of the hydroxyl group, indicating a site susceptible to electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms, particularly the hydroxyl hydrogen.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. uni-muenchen.deyoutube.com This method provides detailed insights into bonding, hybridization, and intramolecular interactions like hyperconjugation. uni-muenchen.de NBO analysis can quantify the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. In this compound, a key interaction would be the donation of electron density from the lone pairs of the oxygen atom into the antibonding σ* orbitals of adjacent C-C and C-H bonds, which stabilizes the molecule.

Table 3: Illustrative Second-Order Perturbation Analysis from NBO for Key Interactions

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP(1) O | σ(C1-C9) | ~2.5 |

| LP(1) O | σ(C1-H) | ~1.8 |

| σ(C2-C3) | σ(C1-C9) | ~3.1 |

| π(C5-C6) | π(C7-C8) | ~18.0 |

Note: LP denotes a lone pair. This table presents hypothetical stabilization energies (E(2)) for plausible donor-acceptor interactions to illustrate NBO findings.

Reactivity Descriptors and Spectroscopic Parameter Prediction

From the HOMO and LUMO energy values obtained through DFT calculations, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. researchgate.net These descriptors include electronegativity (χ), chemical potential (μ), chemical hardness (η), and global softness (S).

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Global Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Table 4: Illustrative Global Reactivity Descriptors

| Descriptor | Formula | Illustrative Value |

| Electronegativity (χ) | -(E(HOMO)+E(LUMO))/2 | 3.20 eV |

| Chemical Potential (μ) | (E(HOMO)+E(LUMO))/2 | -3.20 eV |

| Chemical Hardness (η) | (E(LUMO)-E(HOMO))/2 | 2.95 eV |

| Global Softness (S) | 1/(2η) | 0.17 eV⁻¹ |

Note: These values are derived from the illustrative HOMO and LUMO energies in Table 2.

Furthermore, quantum chemical calculations are used to predict spectroscopic parameters. Theoretical vibrational frequencies can be calculated and compared with experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes. researchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, providing valuable support for experimental structure elucidation.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior and conformational preferences of molecules.

Conformational Analysis of this compound

The this compound molecule possesses conformational flexibility, primarily due to the rotation around the single bond connecting the chiral center (C1) and the methanol (B129727) group. Conformational analysis aims to identify the most stable spatial arrangements (conformers) of the molecule.

This analysis is typically performed by systematically rotating the key dihedral angle (e.g., O-C(methanol)-C1-C9) and calculating the potential energy at each step. The resulting potential energy surface reveals the energy minima, which correspond to the most stable conformers, and the energy barriers to rotation between them. Studies on similar bridged or fused-ring systems show that the relative orientation of substituents can be reliably estimated using these methods. sciforum.netnih.gov For this compound, the most stable conformer would likely be one that minimizes steric hindrance between the hydroxyl group and the indane ring structure, while potentially being stabilized by intramolecular hydrogen bonding.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

While direct computational studies focusing specifically on this compound are not extensively available in the public domain, a significant body of research exists on the molecular docking and dynamics simulations of its structural analogs and derivatives. These studies provide valuable insights into the potential ligand-target interactions of the 2,3-dihydro-1H-inden scaffold and its derivatives with various biological targets.

Docking Studies of Indanone and Indene (B144670) Derivatives:

Computational investigations into indanone and indanedione derivatives have identified them as potential inhibitors of Cereblon (CRBN), a component of the Cullin 4-RING E3 ubiquitin ligase complex. nih.gov A study that screened 68 such derivatives found that several molecules exhibited a better binding affinity for CRBN than thalidomide, a known CRBN ligand. nih.gov Molecular dynamics studies on the most promising candidates revealed specific interaction hotspots on the Cereblon surface. nih.gov

In a separate line of research, derivatives of 2-benzylidene-2,3-dihydro-1H-inden-1-one were synthesized and evaluated for their potential to treat inflammatory bowel disease (IBD). researchgate.net Molecular docking studies, while not detailed in the available abstract, likely played a role in understanding the structure-activity relationships of these compounds, which showed a potent inhibitory effect on the TNF-α-induced adhesion of monocytes to colon epithelial cells. researchgate.net

Furthermore, novel indenyl-thiazole and indenyl-formazan derivatives have been synthesized and screened for their anticancer properties. plos.org Molecular docking simulations were performed against proteins implicated in gastric cancer (PDB ID: 2BID) and colon cancer (PDB ID: 2A4L). The results indicated a strong binding affinity of the most potent derivatives within the active sites of these target proteins. plos.org

Interactive Data Table: Docking of Indenyl-thiazole and Indenyl-formazan Derivatives

| Derivative | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |

| 10d | Gastric Cancer (2BID) | Not Specified | Not Specified |

| 4 | Colon Cancer (2A4L) | Not Specified | Not Specified |

| 6c | Colon Cancer (2A4L) | Not Specified | Not Specified |

| 6d | Colon Cancer (2A4L) | Not Specified | Not Specified |

| 6e | Colon Cancer (2A4L) | Not Specified | Not Specified |

| 10a | Colon Cancer (2A4L) | Not Specified | Not Specified |

| 14a | Colon Cancer (2A4L) | Not Specified | Not Specified |

| 14b | Colon Cancer (2A4L) | Not Specified | Not Specified |

Note: Specific binding energies and interacting residues were not detailed in the source material.

Docking Studies of Indole (B1671886) and Indazole Derivatives:

Given the structural similarity of the indene core to indole, studies on indole derivatives can also offer relevant insights. For instance, N-substituted indole derivatives have been investigated as potential anti-inflammatory and antioxidant agents. Molecular docking studies identified compounds 13b and 14b as having high interaction energy with the COX-2 enzyme. nih.gov Similarly, other research on N-substituted indole derivatives found that compound 12c was a potent inhibitor of the COX-2 enzyme based on docking interaction energies. nih.gov

In the realm of anticancer research, a series of 3a,4-dihydro-3H- researchgate.netnih.govijper.orgoxazaphospholo[3,4-a]indole-1-oxide derivatives were evaluated in silico for their potential against K-Ras oncoprotein. thesciencein.org Compound 5 from this series demonstrated the strongest binding affinity in the simulations. thesciencein.org

Indazole derivatives, which also share structural motifs with the indene system, have been the subject of computational studies. A series of 26 indazole derivatives were docked against a renal cancer-related protein (PDB: 6FEW), with derivatives 8v , 8w , and 8y showing the highest binding energies. rsc.org

PROTACs Incorporating the Dihydro-1H-inden Scaffold:

A notable application of the 2,3-dihydro-1H-inden scaffold is in the design of Proteolysis-targeting chimeras (PROTACs). One study utilized a derivative, 3-(5-fluoro-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)piperidine-2,6-dione, as a ligand for the E3 cereblon (CRBN) ligase. acs.org This was tethered to an inhibitor of FLT3, JAK2, and BRD4 to create dual BET-kinase degraders. The docking mode of the parent inhibitor, MA4-022-1, with the FLT3 protein (PDB: 6JQR) was crucial in the rational design of these PROTACs. acs.org

Interactive Data Table: Binding Affinities of Selected Indole and Indazole Derivatives

| Derivative | Target Protein | Predicted Binding Energy (kcal/mol) |

| 12c (Indole derivative) | COX-2 | Not Specified |

| 13b (Indole derivative) | COX-2 | Not Specified |

| 14b (Indole derivative) | COX-2 | Not Specified |

| Compound 5 (Indole derivative) | K-Ras oncoprotein | Not Specified |

| 8v (Indazole derivative) | Renal Cancer Protein (6FEW) | Not Specified |

| 8w (Indazole derivative) | Renal Cancer Protein (6FEW) | Not Specified |

| 8y (Indazole derivative) | Renal Cancer Protein (6FEW) | Not Specified |

Note: Specific binding energies were not consistently reported in the source materials.

Spectroscopic Characterization and Analytical Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including (2,3-Dihydro-1H-inden-1-yl)methanol. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR for Structural Elucidation

One-dimensional NMR techniques, such as ¹H and ¹³C NMR, are fundamental for determining the basic carbon-hydrogen framework of this compound.

Proton (¹H) NMR Spectroscopy provides a map of the proton environments in the molecule. For (R)-(2,3-Dihydro-1H-inden-1-yl)methanol, the ¹H NMR spectrum, typically recorded in a deuterated solvent like chloroform (B151607) (CDCl₃), reveals distinct signals for each unique proton. acs.org The aromatic protons of the indan (B1671822) moiety typically appear in the downfield region, around 7.15–7.30 ppm. acs.org The aliphatic protons of the five-membered ring and the hydroxymethyl group resonate at higher fields. Specifically, the methine proton at the chiral center (C1) and the methylene (B1212753) protons of the hydroxymethyl group show characteristic multiplets and coupling patterns that are invaluable for structural assignment. acs.org The hydroxyl proton often appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent. mdpi.com

Carbon-13 (¹³C) NMR Spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. In the ¹³C NMR spectrum of (R)-(2,3-Dihydro-1H-inden-1-yl)methanol, the aromatic carbons resonate in the approximate range of 124–145 ppm. acs.org The carbons of the aliphatic portion of the indan ring and the hydroxymethyl group appear at higher field strengths. The chemical shifts for the individual carbons are highly diagnostic; for instance, the carbon bearing the hydroxyl group (CH₂OH) and the chiral methine carbon (C1) have distinct chemical shifts that confirm the presence of these functional groups. acs.org

A summary of the reported ¹H and ¹³C NMR chemical shifts for (R)-(2,3-Dihydro-1H-inden-1-yl)methanol in CDCl₃ is presented in the table below. acs.org

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.15–7.30 (m, 4H) | 124.1, 124.7, 126.2, 127.0 |

| C1-H | 3.30–3.42 (m, 1H) | 47.5 |

| CH₂ (indan) | 1.85–2.02 (m, 1H), 2.18–2.36 (m, 1H), 2.80–3.10 (m, 2H) | 28.4, 31.4 |

| CH₂OH | 3.80 (d, J = 6.2 Hz, 2H) | 66.0 |

| OH | 1.56 (bs, 1H) | - |

| Aromatic C (quaternary) | - | 143.8, 144.7 |

Data sourced from Siqueira et al., 2016. acs.org The data represents (R)-(2,3-Dihydro-1H-inden-1-yl)methanol.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to determine the connectivity between atoms, two-dimensional (2D) NMR experiments are employed. These techniques are powerful for complex structures and for confirming stereochemical relationships.

Correlation Spectroscopy (COSY) is a homonuclear correlation experiment that reveals proton-proton (¹H-¹H) coupling networks. researchgate.net For this compound, a COSY spectrum would show cross-peaks between the methine proton at C1 and the adjacent methylene protons of the indan ring, as well as between the geminal protons of the methylene groups. researchgate.net This information is crucial for tracing the proton connectivity throughout the aliphatic portion of the molecule.

Heteronuclear Single Quantum Coherence (HSQC) , also known as Heteronuclear Multiple Quantum Coherence (HMQC), is a heteronuclear correlation experiment that identifies direct one-bond correlations between protons and the carbons to which they are attached. researchgate.net This is an essential tool for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. For example, the proton signal of the hydroxymethyl group would show a cross-peak to the corresponding carbon signal in the HSQC spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Determination of Molecular Weight and Fragmentation Patterns

In mass spectrometry, a molecule is ionized and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, the molecular formula is C₁₀H₁₂O, corresponding to a molecular weight of approximately 148.2 g/mol . biosynth.comchemicalbook.com The molecular ion peak ([M]⁺) would be expected at an m/z of 148.

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. As an alcohol, this compound is expected to undergo characteristic fragmentation pathways. mdpi.com The molecular ion peak for alcohols can sometimes be weak or absent. mdpi.com Common fragmentation includes the loss of a water molecule (H₂O), which would result in a peak at m/z 130 ([M-18]⁺). Another typical fragmentation pathway for primary alcohols is the cleavage of the C-C bond adjacent to the oxygen atom. In this case, cleavage of the bond between C1 and the hydroxymethyl group would be a significant pathway. The stability of the aromatic indan system suggests that a strong molecular ion peak may be observed. mdpi.com

Application in Reaction Monitoring and Purity Assessment

Mass spectrometry, often coupled with chromatographic techniques like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), is a valuable tool for monitoring the progress of chemical reactions and for assessing the purity of the final product. google.comresearchgate.net During the synthesis of this compound, LC-MS can be used to track the consumption of starting materials and the formation of the desired product in real-time. researchgate.net This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

Furthermore, these techniques are crucial for identifying and quantifying any impurities in the final product. researchgate.net High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer is a standard method for determining the purity of synthesized compounds. mdpi.comresearchgate.net By comparing the retention time and mass spectrum of the main peak with that of a reference standard, the identity and purity of this compound can be definitively established.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the molecule's vibrational modes.

Chromatographic Techniques

Chromatography is indispensable for the separation, purification, and analysis of this compound, particularly for assessing its purity and chiral nature.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the chemical purity and, crucially, the enantiomeric excess (ee) of chiral compounds like this compound. heraldopenaccess.us Since the compound contains a stereocenter at the C-1 position, it exists as a pair of enantiomers, (R)- and (S)-(2,3-Dihydro-1H-inden-1-yl)methanol.

The determination of enantiomeric excess is most commonly achieved using chiral HPLC. uma.es This involves a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. chiralpedia.com Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used for this purpose. researchgate.netyoutube.com The mobile phase typically consists of a mixture of a nonpolar solvent like n-hexane or n-heptane and a polar alcohol modifier such as 2-propanol or ethanol. researchgate.net

The process involves:

Injecting a solution of the this compound sample onto the chiral column.

Eluting the sample with an optimized mobile phase.

Detecting the separated enantiomers as they exit the column, usually with a UV detector set to an appropriate wavelength for the aromatic ring.

Calculating the enantiomeric excess by integrating the peak areas of the two enantiomers in the resulting chromatogram.

Table 2: Typical HPLC Conditions for Chiral Analysis

| Parameter | Description |

| Technique | Chiral High-Performance Liquid Chromatography |

| Stationary Phase | Chiral Stationary Phase (e.g., polysaccharide-based like Chiralcel® OD-H) |

| Mobile Phase | n-Hexane/2-Propanol mixture (e.g., 90:10 v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at ~215 nm or ~265 nm |

| Purpose | Determination of Enantiomeric Excess (ee) |

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique widely used to monitor the progress of the chemical synthesis of this compound. ijpsr.com For example, in the reduction of 1-indanone (B140024) to the corresponding alcohol, TLC can be used to track the disappearance of the starting material (ketone) and the appearance of the product (alcohol).

The procedure involves spotting a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel). The plate is then placed in a developing chamber containing a suitable solvent system (eluent). Due to differences in polarity, the starting material and product travel up the plate at different rates. The less polar compound will travel further up the plate, resulting in a higher retention factor (Rƒ) value, while the more polar compound will have a lower Rƒ value. Since this compound contains a polar hydroxyl group, it will typically have a lower Rƒ value than its less polar precursor, 1-indanone.

Visualization of the spots is commonly achieved under UV light (at 254 nm), where the aromatic ring will appear as a dark spot. youtube.com Alternatively, the plate can be stained with a developing agent like potassium permanganate (B83412), which reacts with the alcohol functional group to produce a colored spot. By comparing the spots of the reaction mixture to reference spots of the starting material and product, a chemist can qualitatively assess the reaction's progression and completion. rsc.orgresearchgate.net

Table 3: Example TLC System for Monitoring Reduction of 1-Indanone

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase (Eluent) | Ethyl Acetate/Hexane (e.g., 30:70 v/v) |

| Visualization | UV Lamp (254 nm) or Potassium Permanganate Stain |

| Observation | Product (this compound) has a lower Rƒ than the starting material (1-Indanone). |

X-ray Crystallography

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This technique can unambiguously establish the absolute configuration of a chiral center, as well as provide detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.

For chiral molecules like this compound, growing a suitable single crystal of one enantiomer allows for its absolute configuration (R or S) to be determined. This is often achieved through the use of anomalous dispersion effects, known as the Flack parameter.

常见问题

Basic: What are the established synthetic routes for (2,3-Dihydro-1H-inden-1-yl)methanol, and how are they validated?

Methodological Answer:

The compound is commonly synthesized via borohydride reduction of its ketone precursor. For example, a stirred mixture of 1-indanone derivatives with NaBH₄ in CH₂Cl₂/HFIP (hexafluoroisopropanol) at 0°C yields the alcohol product after 70 minutes . Validation relies on NMR spectral matching (¹H/¹³C) and comparison to literature data, as demonstrated in studies where synthesized derivatives showed identical NMR profiles to reported values . Transition-metal catalysis (e.g., Rh(I)) is also noted for analogous indene derivatives, though not directly cited for this compound .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹H and ¹³C NMR in CDCl₃ are standard for confirming regiochemistry and purity. For example, the alcohol proton resonates near δ 1.5–2.5 ppm, while aromatic protons appear in δ 6.5–7.5 ppm .

- X-ray Crystallography : Software suites like SHELXL (for refinement) and ORTEP-3 (for visualization) resolve stereochemical ambiguities. Triclinic crystal systems (e.g., P1 space group) with parameters such as a = 8.14 Å, b = 8.69 Å, and α = 76.16° are typical for related indene derivatives .

Advanced: How do steric and electronic effects influence the stereochemical outcomes of this compound derivatives?

Methodological Answer:

Introducing chiral centers (e.g., via substituents on the indene ring) reduces conformational flexibility, as seen in μ-opioid receptor agonists where the 2,3-dihydroindene moiety enhances selectivity by restricting rotational freedom . Computational modeling (e.g., density functional theory) can predict preferred conformers, while asymmetric catalysis (e.g., chiral Rh complexes) enables enantioselective synthesis .

Advanced: How can researchers resolve contradictions in yield or purity data across synthetic protocols?

Methodological Answer:

- Reaction Optimization : Iron-catalyzed aminohydroxylation (e.g., using FeCl₃) may improve regioselectivity compared to NaBH₄ reduction, as observed in gram-scale syntheses of dihydroindene derivatives .

- Byproduct Analysis : HPLC-MS or GC-MS identifies impurities. For example, incomplete reduction of ketone intermediates generates trace aldehydes, detectable via HRMS ([M + Cl⁻] calcd 529.9059) .

Advanced: What strategies are employed to study the biological activity of this compound derivatives?

Methodological Answer:

- SAR Studies : Derivatives like 4-((2,3-dihydro-1H-inden-1-yl)methyl)aniline are tested in receptor-binding assays (e.g., μ-opioid or CCR5 inhibition) to correlate substituent effects with activity .

- In Vitro Models : Neuronal precursor cell lines (e.g., N2A) treated with CRL2/MLN4924 inhibitors assess neuroregenerative potential, with IC₅₀ values calculated via dose-response curves .

Advanced: How are computational tools integrated into the study of this compound’s reactivity?

Methodological Answer:

- Conformational Analysis : Molecular docking (e.g., AutoDock Vina) predicts binding modes to biological targets like muscarinic acetylcholine receptors .

- Reaction Mechanistics : DFT calculations (e.g., Gaussian 16) model transition states in catalytic cycles, such as Rh-mediated C–N bond formation .

Advanced: What challenges arise in crystallographic refinement of this compound derivatives?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。